Stereodefined (E)-Pent-2-enyl Side Chain vs. Saturated Pentyl Analog
CAS 93894-31-6 possesses an (E)-configured pent-2-enyl substituent on the cyclopentene ring, as confirmed by IUPAC nomenclature and isomeric SMILES notation, whereas the closest saturated comparator — the 2-methyl-3-pentylcyclopent-2-en-1-one reaction product with 1H-indole (CAS 68908-95-2) — features a fully saturated pentyl chain . The presence of the stereodefined double bond in CAS 93894-31-6 introduces a site for further chemo- and stereoselective transformations (e.g., epoxidation, dihydroxylation, cross-metathesis) that are precluded in the saturated analog [1].
| Evidence Dimension | Side-chain olefin geometry and synthetic utility |
|---|---|
| Target Compound Data | (E)-pent-2-enyl side chain; one sp²-hybridized C=C bond amenable to stereoselective functionalization |
| Comparator Or Baseline | CAS 68908-95-2: fully saturated pentyl chain; no olefin functionality available for further derivatization |
| Quantified Difference | Presence vs. absence of one stereodefined C=C double bond; molecular formula C₂₇H₂₈N₂ (target) vs. C₁₉H₂₅NO (comparator), reflecting the bisindole vs. monoindole architectural difference |
| Conditions | Structural analysis based on IUPAC name, InChI, and isomeric SMILES; synthetic methodology context from pentafulvene hydroarylation literature [1] |
Why This Matters
The (E)-pent-2-enyl side chain provides a chemically addressable functionality absent in the saturated analog, enabling downstream diversification strategies that are critical in medicinal chemistry lead optimization and building block procurement.
- [1] Sasikumar, P.; Prabha, B.; Chand, S. S.; Aswathy, M.; Madhukrishnan, M.; Preethanuj, P.; Suresh, E.; Jaroschik, F.; Radhakrishnan, K. V. Lewis Acid Promoted Regioselective Double Hydro(hetero)arylation of 6,6′-Dialkyl-Substituted Pentafulvenes: A Facile Approach to Bisindole Derivatives. Eur. J. Org. Chem. 2017, 2017 (30), 4469–4474. DOI: 10.1002/ejoc.201700742. View Source
